N-(1,3-benzodioxol-5-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzodioxole ring, a chlorinated pyrimidine moiety, and a methanesulfonyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Chlorination of Pyrimidine: The pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the chlorinated pyrimidine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyrimidine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting glucose-starved tumor cells.
Biology: The compound is studied for its effects on mitochondrial membrane potential and cellular metabolism.
Pharmacology: It is explored for its kinase inhibitory activity and potential therapeutic applications in
Properties
Molecular Formula |
C13H10ClN3O5S |
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Molecular Weight |
355.75 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H10ClN3O5S/c1-23(19,20)13-15-5-8(14)11(17-13)12(18)16-7-2-3-9-10(4-7)22-6-21-9/h2-5H,6H2,1H3,(H,16,18) |
InChI Key |
ACSINRMTCVXVAI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
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